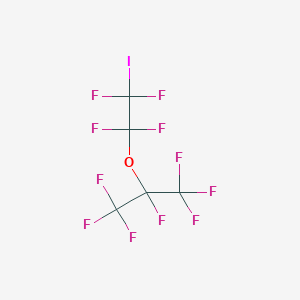

1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

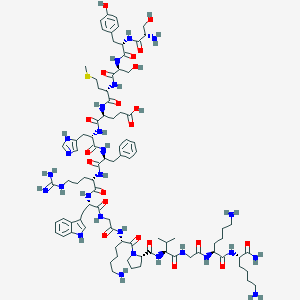

“1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane” is a chemical compound with the molecular formula C5F11IO . It is also known by other names such as “2-Iodotetrafluoroethyl heptafluoroisopropyl ether” and "(CF3)2CFOCF2CF2I" . The molecular weight of this compound is 411.94 g/mol .

Molecular Structure Analysis

The InChI representation of the compound is “InChI=1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17” and the canonical SMILES representation is "C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F" . These representations provide a detailed view of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has no hydrogen bond donors and 12 hydrogen bond acceptors . The compound has a topological polar surface area of 9.2 Ų . It has a complexity of 290 .Aplicaciones Científicas De Investigación

Gaseous Fire Suppression

One of the primary applications of heptafluoropropane compounds, such as HFC-227ea, is in gaseous fire suppression systems . These systems are used to extinguish fires without causing damage to sensitive electronic equipment, making them ideal for use in data centers, telecommunication facilities, and other critical infrastructure.

Thermodynamic Property Research

Heptafluoropropane is also significant in the study of thermodynamic properties. Researchers have developed vapor pressure equations based on measurements from 202 to 375K, which helps in determining the boiling point of HFC-227ea . This research is crucial for the development of refrigerants and climate control systems.

Lithographic and Nanopatterning Materials

The compound has been used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers. These polymers are vital for lithographic and nanopatterning materials, which are essential in the production of semiconductors and various nanotechnology applications .

Halocarbon Applications

As a colorless, odorless gaseous halocarbon, heptafluoropropane is commonly used in applications that require inert and non-reactive gases. This includes its use as a propellant in aerosols and as a refrigerant in air conditioning systems .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,1,1,2,3,3,3-heptafluoropropane, are commonly used as gaseous fire suppression agents .

Mode of Action

For example, as a fire suppression agent, it may work by reducing the concentration of oxygen and heat in the environment, thereby suppressing the combustion process .

Biochemical Pathways

It is likely that it affects physical and chemical processes rather than specific biochemical pathways .

Pharmacokinetics

Similar compounds, such as 1,1,1,2,3,3,3-heptafluoropropane, are gases at room temperature and are slightly soluble in water .

Result of Action

It is likely that it affects physical and chemical processes rather than specific molecular or cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pressure can affect its state (gas or liquid) and its solubility in water. These factors can influence its distribution and its interaction with its targets .

Propiedades

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRORDXSFFFPOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379441 |

Source

|

| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |

CAS RN |

16005-38-2 |

Source

|

| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)